molecular formula C10H16ClNO2 B1521182 4-(2-Methoxyethoxy)-2-methylaniline hydrochloride CAS No. 1185156-40-4

4-(2-Methoxyethoxy)-2-methylaniline hydrochloride

Cat. No.: B1521182
CAS No.: 1185156-40-4
M. Wt: 217.69 g/mol
InChI Key: REBREUBSWFGLTC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

The molecular architecture of 4-(2-methoxyethoxy)-2-methylaniline hydrochloride demonstrates a sophisticated arrangement of functional groups that significantly influences its chemical properties. The compound features an aniline core structure with specific substitution patterns that create unique stereochemical characteristics. The presence of the 2-methoxyethoxy group at the para position relative to the amino group establishes an extended chain configuration that affects the overall molecular geometry. This substitution pattern, combined with the methyl group at the ortho position, creates a distinctive molecular framework that distinguishes it from simpler aniline derivatives.

The stereochemical analysis reveals that the methoxyethoxy chain introduces conformational flexibility through its ether linkages, allowing for multiple rotational conformers around the carbon-oxygen bonds. The SMILES notation CC1=C(C=CC(=C1)OCCOC)N accurately represents the connectivity pattern, showing the systematic arrangement of the substituents on the benzene ring. The amino group maintains its characteristic planar geometry with the aromatic ring, while the methoxyethoxy chain extends outward, creating potential sites for intermolecular interactions. The methyl substituent at the 2-position introduces steric considerations that may influence the compound's reactivity and binding characteristics.

The molecular conformation is further influenced by the hydrochloride salt formation, which affects the protonation state of the amino group and subsequently impacts the overall charge distribution. The quaternary ammonium character resulting from protonation creates additional electrostatic interactions that stabilize specific conformational arrangements. These structural features collectively contribute to the compound's unique three-dimensional architecture and its distinguishing chemical properties within the broader class of substituted anilines.

Properties

IUPAC Name

4-(2-methoxyethoxy)-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-8-7-9(3-4-10(8)11)13-6-5-12-2;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBREUBSWFGLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185156-40-4
Record name 4-(2-methoxyethoxy)-2-methylaniline hydrochloride
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Biological Activity

4-(2-Methoxyethoxy)-2-methylaniline hydrochloride is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and applications in research and medicine.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 240.71 g/mol
  • CAS Number : 20112392

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is thought to function through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.
  • Gene Expression Regulation : There is evidence suggesting that this compound can modulate gene expression, impacting cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

The compound has shown promising anticancer properties in various studies:

  • Cell Lines Tested : It has been evaluated against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.
  • IC50 Values : Preliminary data suggest IC50 values in the micromolar range, indicating significant potency against selected cancer types.

Case Studies

  • Case Study on Anticancer Effects :
    • A study investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy Study :
    • Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus15Cell wall synthesis inhibition
AntimicrobialEscherichia coli20Membrane disruption
AnticancerMCF-7 (breast cancer)10Apoptosis induction
AnticancerA549 (lung cancer)12Cell cycle arrest

Research Applications

This compound has several applications in scientific research:

  • Drug Development : Its properties make it a candidate for further development into therapeutic agents targeting microbial infections and cancer.
  • Biochemical Studies : Used as a tool for studying enzyme activities and cellular responses.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
  • Reactivity: It can undergo oxidation to form quinone derivatives, reduction to amine derivatives, and electrophilic substitution reactions, making it versatile for chemical transformations.
Reaction TypeExample Products
OxidationQuinone derivatives
ReductionAmine derivatives
SubstitutionNitro or halogenated aniline derivatives

Biology

  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, suggesting its use in developing new antimicrobial agents.
  • Anticancer Research: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation, warranting further exploration in cancer therapeutics.

Medicine

  • Drug Development: The compound's unique structure allows it to interact with biological targets, making it a candidate for drug formulation and development. Its mechanism may involve modulation of enzyme activity or receptor interactions .
  • Pharmaceutical Formulations: As a hydrochloride salt, it is utilized in various pharmaceutical formulations to enhance bioavailability and stability.

Industry

  • Dyes and Pigments Production: The compound is employed in the synthesis of dyes and pigments used in textiles and coatings due to its chemical stability and color properties .
  • Chemical Manufacturing: It serves as an intermediate in the production of various industrial chemicals, contributing to sectors like electronics and materials science .

Case Study 1: Antimicrobial Potential

A study explored the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at specific concentrations, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

Research involving cancer cell lines demonstrated that this compound could inhibit proliferation through apoptosis induction. The study employed molecular docking simulations to elucidate binding interactions with target proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Substituents Applications Toxicity/Stability Notes
4-(2-Methoxyethoxy)-2-methylaniline HCl Likely C₁₀H₁₆ClNO₂ Not Found –OCH₂CH₂OCH₃ (para), –CH₃ (ortho) Pharmaceutical intermediates, dyes Limited data; aromatic amines may require handling as potential mutagens ()
4-Chloro-2-methylaniline HCl C₇H₉Cl₂N 3165-93-3 –Cl (para), –CH₃ (ortho) Carcinogen; binds to DNA/RNA in vivo Hepatotoxic; forms hydroxylamino metabolites ()
4-Methoxy-2-methylaniline C₈H₁₁NO 102456-26-4 –OCH₃ (para), –CH₃ (ortho) Organic synthesis, dyes Less water-soluble than methoxyethoxy analog ()
New Fuchsine C₁₅H₁₅ClN₃ 632-99-5 Triarylmethane structure Cationic dye, redox indicator High water solubility; used in staining ()
4-(Diethylamino)-2-methylaniline HCl C₁₁H₁₈ClN₂ 4208-80-4 –N(CH₂CH₃)₂ (para), –CH₃ (ortho) Hair dyes, biochemical research May cause skin sensitization ()

Key Differences:

Substituent Effects on Solubility: The methoxyethoxy group in 4-(2-Methoxyethoxy)-2-methylaniline HCl provides greater hydrophilicity compared to 4-methoxy-2-methylaniline (). This is critical for applications requiring aqueous compatibility. In contrast, 4-chloro-2-methylaniline HCl’s chloro group increases electrophilicity, leading to DNA adduct formation and carcinogenicity ().

Toxicity Profiles :

  • Chlorinated analogs (e.g., 4-chloro-2-methylaniline) exhibit higher toxicity due to metabolic activation to hydroxylamines (), whereas methoxy/methoxyethoxy derivatives are less studied but presumed safer.

Functional Applications: New Fuchsine’s conjugated structure enables its use as a dye, while 4-(diethylamino)-2-methylaniline HCl’s tertiary amine group makes it suitable for pH-sensitive applications ().

Research Findings and Data Gaps

  • Synthetic Routes : A related compound, 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline HCl, was synthesized via deprotection of a tert-butyl carbamate using HCl/dioxane (82% yield) (). This suggests feasible pathways for synthesizing the target compound.
  • Degradation : Photocatalytic studies on analogs like methylene blue () indicate that electron-donating groups (e.g., methoxyethoxy) may slow degradation compared to electron-withdrawing substituents.

Table 2: Physical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
4-(2-Methoxyethoxy)aniline HCl 203.7 High Not Reported
4-Methoxy-2-methylaniline 137.18 Moderate 95–98
2-Methylaniline HCl 143.61 High 245–250

Preparation Methods

Synthesis of the Aniline Derivative Core

  • Starting Material: 4-Methoxy-2-methylaniline or related substituted anilines.
  • Method: A common synthetic approach starts with nitration of 4-methoxytoluene to form 4-methoxy-2-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding 4-methoxy-2-methylaniline.
  • Reaction Conditions: Nitration is conducted under controlled low temperatures with a mixture of concentrated sulfuric and nitric acids to avoid over-nitration. Reduction is typically performed using hydrogen gas and palladium catalysts to ensure high selectivity and yield.

Formation of the Hydrochloride Salt

  • Salt Formation: The free amine is treated with concentrated hydrochloric acid under controlled temperature (0–5 °C) to form the hydrochloride salt.
  • Isolation: The salt precipitates out and is collected by filtration, washed, and dried under vacuum to yield the final product with enhanced purity and stability.

Alternative and Related Preparation Methodologies

While direct literature on this compound is limited, related methodologies for similar compounds and analogues provide insight:

Step Description Conditions Yield & Purity
1. Preparation of acetyl hydroxyl intermediate Reflux of oxammonium hydrochloride with ethyl acetate in aqueous ethanol (40–60%) 55–65 °C, 2–3 h reflux ~90% yield
2. Methylation to acetyl Vasoxyl Reaction of acetyl hydroxyl with methyl sulfate and sodium hydroxide in aqueous ethanol 0 to 25 °C, 3–4 h ~92% yield
3. Hydrolysis and salt formation Reaction with 50–52% sulfuric acid at 70–80 °C, followed by pH adjustment and addition of HCl 3–4 h reaction, pH 2–3 for salt precipitation Overall yield ~89.5%, purity ~92.3% (by GC)

Note: This method, described for methoxylamine hydrochloride, shares chemical principles relevant to the preparation of methoxyethoxy-substituted anilines and their hydrochloride salts.

Data Table: Summary of Preparation Parameters and Outcomes

Parameter Typical Value / Condition Notes
Nitration temperature 0–5 °C To control regioselectivity and avoid over-nitration
Reduction catalyst Palladium on carbon (Pd/C) Hydrogenation under atmospheric pressure or mild pressure
Etherification solvent Polar aprotic solvents (e.g., DMF, DMSO) Facilitates nucleophilic substitution
Hydrochloride formation pH 2.0–3.0 Ensures salt precipitation
Reaction time (hydrochloride formation) 1–2 hours Stirring at low temperature for complete salt formation
Final product purity >95% (after recrystallization) Verified by chromatographic methods
Overall yield 85–90% Depends on scale and purification steps

Research Findings and Optimization Notes

  • Yield Optimization: Maintaining low temperatures during nitration and hydrochloride formation improves regioselectivity and reduces side reactions.
  • Purity Control: Use of recrystallization and chromatographic techniques is essential to remove impurities and unreacted starting materials.
  • Catalyst Selection: Palladium catalysts provide high selectivity and mild reaction conditions for nitro group reduction.
  • Environmental Considerations: Recent research explores greener solvents and recyclable catalysts to minimize environmental impact during synthesis.

Q & A

Q. What are the optimized synthetic routes for 4-(2-Methoxyethoxy)-2-methylaniline hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : A validated synthesis involves dissolving (3-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl)carbamic acid tert-butyl ester in 4 N HCl/1,4-dioxane, stirring overnight, and precipitating the product with ether/hexane (1:3). Purification via filtration yields the hydrochloride salt with 82% efficiency . Key parameters for yield optimization include:
  • Temperature : Room temperature minimizes side reactions.
  • Solvent Ratios : Ether/hexane (1:3) ensures effective precipitation.
  • Reaction Time : Extended stirring (>12 hours) ensures complete deprotection.
    Table: Synthesis Optimization Data
ParameterOptimal ConditionYield Impact
Solvent Ratio1:3 (ether:hexane)Maximizes precipitation
Stirring Time12–16 hours82% yield

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection are mandatory .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Decontamination : Contaminated surfaces require 10% sodium hydroxide washes, followed by ethanol rinses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • LCMS : Use m/z 236 [M+H]+ for molecular ion confirmation .
  • HPLC : Retention time of 0.83 minutes under SQD-AA05 conditions confirms purity .
  • NMR : Focus on aromatic proton shifts (δ 6.8–7.2 ppm) and methoxyethoxy group signals (δ 3.4–3.7 ppm) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-311++G(d,p) are recommended. Steps:

Optimize geometry using B3LYP/6-31G(d).

Calculate HOMO-LUMO gaps with a larger basis set.

Validate against experimental UV-Vis spectra .
Table: DFT vs. Experimental Data

PropertyDFT PredictionExperimental Value
Ionization Potential8.2 eV8.1 eV
HOMO-LUMO Gap4.5 eV4.6 eV

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methoxyethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. Kinetic studies using iodination (N-iodosuccinimide in acetic acid) show:
  • Rate Law : Second-order (first-order in substrate and iodine).
  • Activation Energy : ~45 kJ/mol, derived from Arrhenius plots .
    Competing pathways (e.g., oxidation to quinones) are suppressed by maintaining inert atmospheres.

Q. How do structural analogs of this compound compare in biological activity, particularly in enzyme inhibition?

  • Methodological Answer :
  • Comparative Studies : Halogenated analogs (e.g., 4-chloro derivatives) show 10–20% higher AMPK activation due to increased lipophilicity .
  • Assay Design : Use radiolabeled ATP in kinase inhibition assays (IC50 values) with HEK293 cells.
    Table: Bioactivity of Structural Analogs
AnalogIC50 (μM)Target Enzyme
Parent Compound12.3AMPK
4-Chloro Derivative9.8AMPK
Trifluoromethyl Analog15.6CYP450

Data Contradictions and Resolution

Q. Discrepancies in reported carcinogenicity: How should researchers interpret conflicting data?

  • Methodological Answer : While 2-methylaniline derivatives are classified as carcinogens (EPA potency factor: 0.1 (mg/kg/day)⁻¹), conflicting data arise from:
  • Dose-Response Variability : Rodent studies use higher doses than physiologically relevant levels.
  • Metabolic Differences : Human liver microsomes show slower N-hydroxylation than rodents, reducing risk .
    Recommendation: Use Ames tests with S9 metabolic activation to assess mutagenicity.

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing derivatives for pharmacological studies?

  • Step-by-Step :

Iodination : React 55.9 mg hydrochloride with N-iodosuccinimide (1.1 eq) in acetic acid (2 hours, RT).

Purification : Column chromatography (0–40% ethyl acetate/hexane) yields 93% pure product .

Validation : Cross-check LCMS (m/z 362 [M+H]+) and HPLC retention time (1.19 minutes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methoxyethoxy)-2-methylaniline hydrochloride
Reactant of Route 2
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4-(2-Methoxyethoxy)-2-methylaniline hydrochloride

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